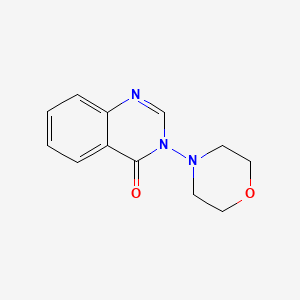
3-(Morpholin-4-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Morpholinoquinazolin-4(3H)-one is a heterocyclic organic compound that features a quinazoline core structure with a morpholine ring attached at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinoquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid and morpholine.
Cyclization: Anthranilic acid undergoes cyclization with formamide to form quinazolin-4(3H)-one.
Substitution: The quinazolin-4(3H)-one is then reacted with morpholine under suitable conditions to yield 3-Morpholinoquinazolin-4(3H)-one.
Industrial Production Methods
In an industrial setting, the production of 3-Morpholinoquinazolin-4(3H)-one may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the cyclization and substitution reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Morpholinoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinazoline derivatives with various functional groups.
Reduction: Dihydroquinazoline derivatives.
Substitution: Functionalized quinazoline compounds with diverse substituents.
Wissenschaftliche Forschungsanwendungen
3-Morpholinoquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Morpholinoquinazolin-4(3H)-one involves:
Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.
Pathways Involved: It can interfere with signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the morpholine ring.
2-Methylquinazolin-4(3H)-one: A derivative with a methyl group at the second position.
4-Hydroxyquinazoline: A hydroxylated derivative of quinazoline.
Uniqueness
3-Morpholinoquinazolin-4(3H)-one is unique due to the presence of the morpholine ring, which can enhance its biological activity and specificity compared to other quinazoline derivatives. This structural feature may contribute to its potential as a therapeutic agent and its versatility in chemical synthesis.
Eigenschaften
CAS-Nummer |
88614-47-5 |
|---|---|
Molekularformel |
C12H13N3O2 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
3-morpholin-4-ylquinazolin-4-one |
InChI |
InChI=1S/C12H13N3O2/c16-12-10-3-1-2-4-11(10)13-9-15(12)14-5-7-17-8-6-14/h1-4,9H,5-8H2 |
InChI-Schlüssel |
YRBIFFGPLWCBPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1N2C=NC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(Benzyloxy)-2-azaspiro[3.5]nonane](/img/structure/B11873582.png)

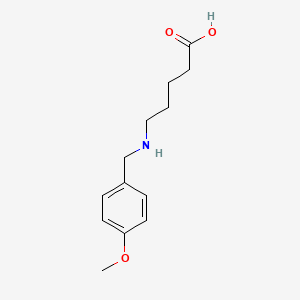
![Tert-butyl benzo[d]oxazol-7-ylcarbamate](/img/structure/B11873600.png)
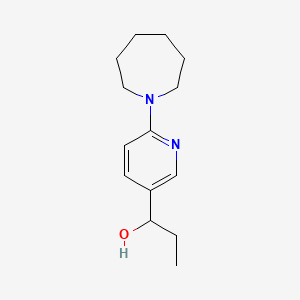


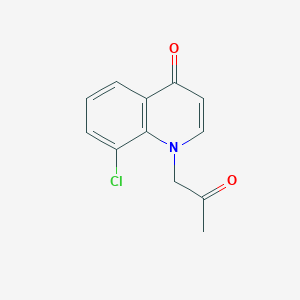
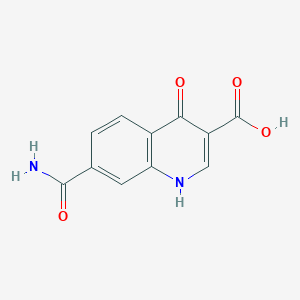

![6-(4-Bromobutyl)-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11873634.png)
![4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B11873642.png)

